![molecular formula C22H13N3O3S B2766494 2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide CAS No. 863592-52-3](/img/structure/B2766494.png)
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of IKK-2, a key enzyme involved in the regulation of the NF-κB signaling pathway. This pathway is involved in the regulation of a wide range of cellular processes, including inflammation, immune response, and cell survival.
Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase Inhibition
This compound has been studied for its role as a potent inhibitor of phosphoinositide 3-kinase (PI3K) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which are often dysregulated in cancer. The inhibitory activity of this compound on PI3K could make it a valuable asset in the development of new cancer therapies.
Antioxidant Properties
Thiazolo[5,4-b]pyridine derivatives, including the compound , have shown significant antioxidant activity . Antioxidants are crucial in protecting cells from damage caused by free radicals and reactive oxygen species, and this compound’s ability to act as an antioxidant suggests potential for therapeutic applications in diseases caused by oxidative stress.
Antimicrobial Activity
Research has indicated that thiazolo[5,4-b]pyridine analogs possess antimicrobial properties . This compound’s ability to inhibit the growth of microorganisms can be harnessed in the development of new antibiotics, which is particularly important in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Effects
The compound has been associated with anti-inflammatory and analgesic activities . These properties are highly beneficial in the treatment of chronic pain and inflammatory diseases, making it a potential candidate for the development of new anti-inflammatory drugs.
Antitumor Activity
Thiazolo[5,4-b]pyridine derivatives have been evaluated for their antitumor effects . The compound’s ability to inhibit tumor growth could be explored further to develop novel anticancer agents, especially for cancers that are resistant to current treatments.
Histamine H3 Receptor Antagonism
Some thiazolo[5,4-b]pyridine derivatives have been reported as histamine H3 receptor antagonists . This activity is relevant in the context of neurological diseases and disorders, as histamine H3 receptors are involved in modulating neurotransmitter release in the central nervous system.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound exhibits strong inhibitory activity against PI3K. The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction inhibits the enzymatic activity of PI3K, thereby affecting the downstream signaling pathways.
Propiedades
IUPAC Name |
2-oxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O3S/c26-19(16-12-13-5-1-2-9-18(13)28-22(16)27)24-15-7-3-6-14(11-15)20-25-17-8-4-10-23-21(17)29-20/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQDSRAIWPDDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

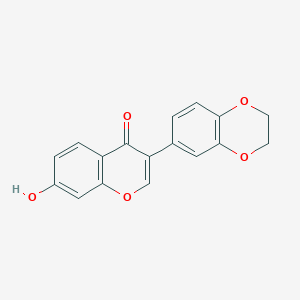
![2-(2-Chlorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2766413.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)
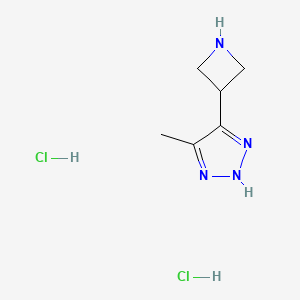
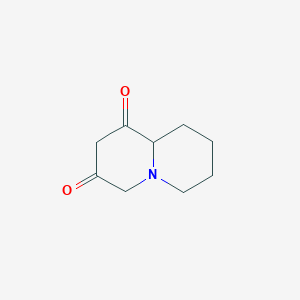
![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)
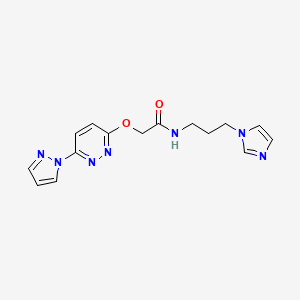
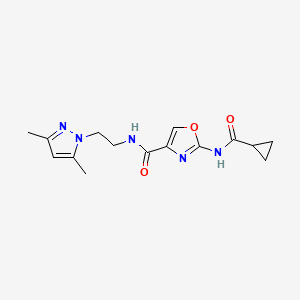
![6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2766424.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide](/img/structure/B2766428.png)
![2-chloro-6-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2766429.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N,N-diphenylacetamide](/img/structure/B2766433.png)
![6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766434.png)